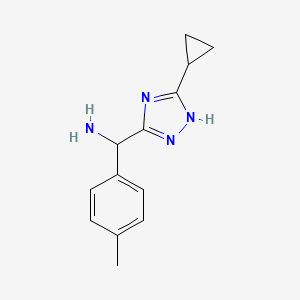![molecular formula C13H8ClN3O B11802149 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyrido[2,3-B]pyrazine core substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with phenylhydrazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as DNA or enzymes, to exert its effects. For instance, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage . In optoelectronic applications, the compound’s high photoluminescence efficiency is attributed to its unique electronic structure, which allows for efficient light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-phenylpyrido[2,3-D]pyrimidine: This compound shares a similar pyridopyrazine core but differs in the position of the chlorine and phenyl groups.
Pyrido[2,3-B]pyrazine Derivatives: Various derivatives of pyridopyrazine have been synthesized, each with unique substituents and properties.
Uniqueness
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its high photoluminescence efficiency and potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H8ClN3O |
|---|---|
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H |
Clé InChI |
ORUWNNQPLOTPRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)

![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)


